molecular formula C16H18N2O4S B14361052 5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide CAS No. 90234-38-1

5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide

Katalognummer: B14361052
CAS-Nummer: 90234-38-1
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: OLDMIYZPYRJZHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a methanesulfonyl group, a methoxy group, and a phenylbenzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide typically involves the reaction of methanesulfonyl chloride with an appropriate amine, followed by further functionalization steps. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid
  • Methanesulfonyl chloride
  • 2-Methoxy-N-phenylbenzamide

Uniqueness

5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

90234-38-1

Molekularformel

C16H18N2O4S

Molekulargewicht

334.4 g/mol

IUPAC-Name

2-methoxy-5-[methyl(methylsulfonyl)amino]-N-phenylbenzamide

InChI

InChI=1S/C16H18N2O4S/c1-18(23(3,20)21)13-9-10-15(22-2)14(11-13)16(19)17-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,17,19)

InChI-Schlüssel

OLDMIYZPYRJZHW-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=CC(=C(C=C1)OC)C(=O)NC2=CC=CC=C2)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.